![molecular formula C14H16BrO5PS B571137 Cekafix CAS No. 121227-99-4](/img/structure/B571137.png)
Cekafix
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Overview
Description
A substance’s description typically includes its physical appearance (such as color and state of matter at room temperature) and its intended uses .
Synthesis Analysis
This involves the methods and processes used to create the substance. It can include chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying how the substance reacts with other chemicals. It can include information on reaction rates, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes information such as melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
- Glassy gels combine the hardness of glassy polymers with the stretchability of gels. Their high liquid content (over 50%) makes them efficient conductors of electricity. Researchers envision using glassy gels in flexible electronics, wearable sensors, and stretchable circuits .
- Glassy gels’ ability to stretch up to five times their original length without breaking is relevant for spray applications. Researchers could use them to control droplet size in sprays, improving precision in agriculture (e.g., pesticide application) and medicine (e.g., inhalers) .
- Glassy gels might play a role in carbon capture and storage. Their unique properties could enhance the efficiency of sequestering carbon dioxide in saline aquifers. Researchers evaluate their potential at different levels, from basin to injection sites .
Flexible Electronics and Sensors
Spray Control and Agriculture
Carbon Dioxide Sequestration
Mechanism of Action
- PBPs play a crucial role in cell wall synthesis. By inhibiting these enzymes, cefixime disrupts cell wall homeostasis, leading to impaired cell integrity and eventual bacterial cell death .
- Specifically, cefixime inhibits penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall. This inhibition disrupts peptidoglycan synthesis, ultimately leading to cell lysis and death .
- Notably, third-generation cephalosporins like cefixime exhibit greater stability against beta-lactamases compared to earlier generations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJARRUUHFXDFIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrO5PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016409 |
Source
|
Record name | Cekafix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121227-99-4 |
Source
|
Record name | Cekafix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?
A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of Cekafix. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of Cekafix.
Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of Cekafix?
A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of Cekafix at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of Cekafix may be more effective against certain developmental stages of the mite.
Q3: Does temperature affect the toxicity of the active ingredient of Cekafix to Varroa jacobsoni?
A3: Yes, the toxicity of the active ingredient of Cekafix is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of Cekafix and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like Cekafix.
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